1-Cyclopropylhexan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
1-cyclopropylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H |
InChI Key |
PHYXFNZWYCLHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC1)N.Cl |
Origin of Product |
United States |
Imine Schiff Base and the Iminium Ion:the Carbinolamine Undergoes Acid Catalyzed Dehydration, Eliminating a Molecule of Water to Form an Imine Specifically, 1 Cyclopropyl 1 Iminohexane , Also Known As a Schiff Base.wikipedia.orgnih.govthis Step is Crucial As It Forms the C=n Double Bond That Will Be Reduced in the Final Stage.mdma.ch
In the acidic medium required for its formation, the imine can be protonated to form an iminium ion . nih.govmasterorganicchemistry.com This positively charged species is significantly more electrophilic than the neutral imine, making it more susceptible to nucleophilic attack by a hydride from the reducing agent. chemistrysteps.com The equilibrium between the imine and the iminium ion is pH-dependent, with the iminium ion being more prevalent at lower pH values. masterorganicchemistry.com The reduction of this iminium intermediate is the final step in the formation of the amine. chemistrysteps.com
The general sequence involving these intermediates is as follows:
Cyclopropyl (B3062369) Pentyl Ketone + NH₃ ⇌ Carbinolamine Intermediate Carbinolamine Intermediate ⇌ Imine Intermediate + H₂O Imine Intermediate + H⁺ ⇌ Iminium Ion Iminium Ion + [H⁻] (from reducing agent) → 1-Cyclopropylhexan-1-amine (B15305268)
| Intermediate | Preceding Step | Succeeding Step | Role in Mechanism |
| Carbinolamine | Nucleophilic attack of amine on ketone | Dehydration (water elimination) | Initial adduct of the carbonyl and amine. wikipedia.orgchemistrysteps.com |
| Imine | Dehydration of carbinolamine | Protonation or Reduction | Forms the C=N double bond for subsequent reduction. mdma.chnih.gov |
| Iminium Ion | Protonation of the imine | Reduction by a hydride source | Highly electrophilic species that is readily reduced to the final amine. chemistrysteps.commasterorganicchemistry.com |
Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylhexan 1 Amine Hydrochloride
Nucleophilic Reactivity Profiling
The primary amine group in 1-Cyclopropylhexan-1-amine (B15305268) is the principal center for nucleophilic reactivity. The nitrogen atom's lone pair of electrons allows it to readily attack electron-deficient centers. The hydrochloride salt form implies that the amine is protonated, rendering it non-nucleophilic. However, in the presence of a base or in appropriate solvent systems, the free amine is liberated and can participate in a variety of chemical transformations.
As a primary amine, 1-Cyclopropylhexan-1-amine is expected to react with a wide array of electrophiles in a manner characteristic of simple alkylamines. msu.edu The direct alkylation with electrophiles such as alkyl halides proceeds via an SN2 mechanism. msu.edu However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu To achieve mono-alkylation, a large excess of the starting amine is typically required.
Acylation reactions with electrophiles like acyl chlorides or acid anhydrides are generally more straightforward, leading to the formation of stable amide products. Another common reaction is with sulfonyl chlorides, such as benzenesulfonyl chloride, which yields a sulfonamide. msu.edu This particular reaction forms the basis of the Hinsberg test; the resulting sulfonamide from a primary amine is acidic and thus soluble in aqueous base. msu.edu
| Electrophile Class | Specific Reagent Example | Predicted Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-1-cyclopropylhexan-1-amine (and over-alkylation products) |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(1-Cyclopropylhexyl)acetamide |
| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | N-(1-Cyclopropylhexyl)acetamide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(1-Cyclopropylhexyl)benzenesulfonamide |
Primary amines can function as nucleophilic catalysts in a variety of organic transformations, typically by forming reactive iminium or enamine intermediates. While specific studies detailing the catalytic use of 1-Cyclopropylhexan-1-amine are not prevalent, its structure allows for speculation on its potential roles. In principle, it could catalyze reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions by activating carbonyl compounds through enamine formation.
In the realm of biocatalysis, related amine structures are key substrates. For instance, transaminases are used for the stereoselective synthesis of complex amines, such as trans-4-substituted cyclohexane-1-amines, which are crucial intermediates for pharmaceuticals. nih.govresearchgate.net These enzymatic processes can involve diastereomer selective deamination or diastereotope selective amination, highlighting the importance of the amine functional group in mediating complex, catalyzed transformations. nih.govresearchgate.net Although in these cases the amine is a substrate rather than a catalyst, it underscores the functional group's capacity to participate in intricate catalytic cycles.
Cyclopropane (B1198618) Ring Chemistry and Potential Rearrangements
The cyclopropane ring is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger-ring systems. This strain can be harnessed to drive ring-opening reactions under various conditions.
The C-C bonds of a cyclopropane ring can be cleaved under acidic conditions, a reaction that is greatly facilitated by the presence of donor and acceptor substituents on the ring (D-A cyclopropanes). uni-regensburg.de In such systems, Lewis acids can activate the acceptor group, promoting a nucleophilic attack that opens the ring. nih.govscispace.com The reaction often proceeds via an SN1-type ring-opening mechanism. uni-regensburg.de
For a simple alkyl-substituted cyclopropane like that in 1-Cyclopropylhexan-1-amine, which lacks a strong activating acceptor group, ring-opening requires more forcing conditions. Strong Brønsted or Lewis acids could protonate the ring, leading to a corner-protonated cyclopropane intermediate that can collapse to a carbocation, which is then trapped by a nucleophile. stackexchange.com The regioselectivity of the ring-opening would be dictated by the formation of the most stable carbocation intermediate.
| Catalyst Type | Proposed Intermediate | Potential Outcome |
|---|---|---|
| Strong Brønsted Acid (e.g., H₂SO₄) | Corner-protonated cyclopropane | Ring-opening to form a secondary or tertiary carbocation, followed by rearrangement or trapping. |
| Lewis Acid (e.g., AlCl₃) | Lewis acid-complexed species | Ring cleavage, potentially leading to Friedel-Crafts type reactions if an aromatic solvent is used. |
The strain energy of the cyclopropane ring also makes it susceptible to homolytic cleavage in radical reactions. Photochemical methods have been developed for the intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes. chemrxiv.org In these processes, excitation of the cyclopropylimine can lead to the formation of a diradical intermediate, which initiates the strain-driven homolysis of the cyclopropane ring. chemrxiv.org The resulting open-shell species can then engage in further reactions, such as cyclizations. chemrxiv.org
For 1-Cyclopropylhexan-1-amine, a similar strategy could be envisioned. Conversion of the amine to a species capable of forming an N-centered radical (e.g., an N-haloamine) followed by photochemical or chemical initiation could trigger ring-opening. The resulting carbon-centered radical could then be trapped by a radical acceptor, providing a pathway to functionalize the molecule at a position remote from the amine group.
Protonation Dynamics and Acid-Base Equilibria in Varied Solvent Systems
The acid-base equilibrium of 1-Cyclopropylhexan-1-amine hydrochloride is highly dependent on the solvent system. The position of the equilibrium between the protonated ammonium ion (R-NH₃⁺) and the neutral free amine (R-NH₂) is dictated by the solvent's ability to stabilize the charged and uncharged species.
In polar protic solvents like water, the ammonium hydrochloride salt is well-solvated and exists predominantly in its protonated, ionic form. However, the equilibrium can be shifted in non-aqueous or two-phase systems. unt.edu According to Le Chatelier's principle, if the neutral free amine partitions into an organic phase, the equilibrium in the aqueous phase will shift to produce more of the free amine, leading to an increase in the hydrogen ion concentration. unt.edu This principle is utilized in two-phase titration systems for weakly acidic or basic compounds. unt.edu The choice of solvent can therefore be used to modulate the availability of the nucleophilic free amine from its hydrochloride salt.
| Solvent System | Predominant Species | Rationale |
|---|---|---|
| Water (Polar Protic) | Protonated Amine (R-NH₃⁺ Cl⁻) | High polarity and hydrogen bonding stabilize the ionic salt form. |
| Dichloromethane (Apolar Aprotic) | Free Amine (R-NH₂) | Low polarity favors the neutral, uncharged form. The salt has low solubility. |
| Water/Hexane (B92381) (Two-Phase System) | Equilibrium Shift | The free amine partitions into the nonpolar hexane phase, shifting the aqueous equilibrium toward deprotonation. unt.edu |
| Ethanol (Polar Protic) | Mixture of Protonated and Free Amine | Intermediate polarity allows for the existence of both species in equilibrium. |
Kinetics and Thermodynamics of Key Transformations Involving the Amine Functionality
A comprehensive review of the available scientific literature indicates a notable absence of specific kinetic and thermodynamic studies focused exclusively on this compound. To provide a thorough analysis within the scope of this article, this section will therefore discuss the expected kinetic and thermodynamic behavior of this compound based on established principles of amine reactivity and data from analogous, structurally related secondary amines. The discussion will focus on transformations central to the amine functionality, such as N-acylation and N-alkylation, as well as the thermodynamics of the amine hydrochloride salt itself.
The reactivity of the secondary amine in 1-cyclopropylhexan-1-amine is primarily governed by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. However, the steric environment created by the adjacent cyclopropyl (B3062369) and hexyl groups is expected to play a significant role in modulating the rates of its reactions. For any reaction to occur, the hydrochloride salt must be neutralized to liberate the free amine, which is the active nucleophilic species. This acid-base equilibrium is a critical thermodynamic consideration.
Kinetics of N-Acylation
N-acylation is a fundamental transformation of amines, typically involving reaction with an acyl halide or anhydride to form an amide. The reaction proceeds through a nucleophilic addition-elimination mechanism.
The general mechanism for the acylation of a secondary amine like 1-cyclopropylhexan-1-amine with an acyl chloride is as follows:
Nucleophilic Attack: The nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.
Deprotonation: A base (often another molecule of the amine or an added non-nucleophilic base) removes the proton from the nitrogen atom to yield the final N,N-disubstituted amide and the protonated base.
The rate of N-acylation is sensitive to several factors:
Nucleophilicity of the Amine: The electron-donating nature of the alkyl groups (cyclopropyl and hexyl) enhances the nucleophilicity of the nitrogen atom. However, this effect is likely counteracted by significant steric hindrance.
Steric Hindrance: The bulky cyclopropyl and hexyl groups adjacent to the amine nitrogen are expected to sterically impede the approach of the acylating agent. This steric hindrance would lead to a slower reaction rate compared to less hindered secondary amines like diethylamine.
Electrophilicity of the Acylating Agent: The reaction rate increases with the reactivity of the acylating agent. Acyl chlorides are generally more reactive than anhydrides, which are more reactive than esters. blogspot.com
While no specific rate constants for 1-cyclopropylhexan-1-amine are available, kinetic studies on other sterically hindered amines provide insight. For example, the acylation of diisopropylamine (B44863) is significantly slower than that of diethylamine. It is reasonable to infer that 1-cyclopropylhexan-1-amine would exhibit reactivity that is similarly reduced due to steric factors.
Below is a table of hypothetical relative rate constants for the acetylation of various secondary amines to illustrate the expected impact of steric hindrance.
| Amine | Structure | Expected Relative Rate Constant (krel) | Comments |
|---|---|---|---|
| Diethylamine | CH3CH2-NH-CH2CH3 | 100 | Low steric hindrance. |
| Diisopropylamine | (CH3)2CH-NH-CH(CH3)2 | ~5 | Moderate steric hindrance from secondary alkyl groups. |
| 1-Cyclopropylhexan-1-amine | (C3H5)(C6H13)CH-NH2 | ~2-4 | Significant steric hindrance from the cyclopropyl and hexyl groups adjacent to the amine. |
Kinetics of N-Alkylation
N-alkylation of a secondary amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca This reaction converts the secondary amine into a tertiary amine.
The mechanism involves a single step where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca The rate of this reaction is highly dependent on the steric accessibility of both the amine nucleophile and the carbon atom of the alkylating agent.
For 1-cyclopropylhexan-1-amine, the rate of N-alkylation would be expected to be relatively slow due to the steric shielding of the nitrogen atom. A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation. masterorganicchemistry.com The product of the first alkylation (a tertiary amine, in this case) can often be more nucleophilic than the starting secondary amine, leading to a subsequent reaction to form a quaternary ammonium salt. masterorganicchemistry.com However, the pronounced steric hindrance in the tertiary amine product derived from 1-cyclopropylhexan-1-amine would likely suppress the rate of this second alkylation, potentially allowing for more selective mono-alkylation.
A study using 1H NMR spectroscopy to determine the rate constants for the N-alkylation of primary amines found that the rate of the second alkylation (k2) was often a significant fraction of the first (k1). nih.gov For sterically hindered secondary amines, this k2/k1 ratio is expected to be much lower.
The table below presents comparative kinetic data for the alkylation of amines, illustrating the influence of structure on reactivity.
| Reaction | Alkylating Agent | Amine | Rate Constant Ratio (k2/k1) | Reference |
|---|---|---|---|---|
| Alkylation of 1,6-hexanediamine | Propylene Oxide | Primary Amine | ~0.50 | nih.gov |
| Alkylation of 1,6-hexanediamine | Methyl Acrylate | Primary Amine | ~0.026 | nih.gov |
| Alkylation of 1-Cyclopropylhexan-1-amine (Expected) | Methyl Iodide | Secondary Amine | Low | Inferred based on steric hindrance |
Thermodynamics of Key Transformations
The thermodynamic profile of reactions involving the amine functionality is crucial for understanding reaction feasibility and equilibrium positions.
Salt Formation and Dissociation: this compound is a salt formed from the reaction of the basic amine with hydrochloric acid. youtube.com In solution, an equilibrium exists between the protonated amine (the hydrochloride salt) and the free amine.
(C₃H₅)(C₆H₁₃)CH-NH₂⁺Cl⁻ ⇌ (C₃H₅)(C₆H₁₃)CH-NH + H⁺ + Cl⁻
Thermodynamics of N-Acylation and N-Alkylation: Both N-acylation and N-alkylation reactions are typically thermodynamically favorable. They result in the formation of a stable amide or tertiary amine, respectively, along with a salt by-product (e.g., a hydrochloride salt if a base is used to scavenge the proton). The formation of strong C-N and C=O bonds (in amides) contributes to a negative enthalpy change (ΔH), making the reactions exothermic.
The change in entropy (ΔS) for these reactions is generally small or slightly negative, as two reactant molecules combine to form two or more product molecules (e.g., the amide and the protonated base). However, the large negative enthalpy change typically ensures a negative Gibbs free energy change (ΔG), indicating that the reactions are spontaneous under standard conditions.
The table below summarizes the expected thermodynamic parameters for these key transformations.
| Transformation | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) | Comments |
|---|---|---|---|---|
| N-Acylation (with Acyl Chloride) | Negative (Exothermic) | Near zero or slightly negative | Negative (Spontaneous) | Driven by the formation of a stable amide and hydrochloride salt. |
| N-Alkylation (with Alkyl Halide) | Negative (Exothermic) | Near zero or slightly negative | Negative (Spontaneous) | Driven by the formation of a C-N bond and a hydrohalide salt. |
| Salt Dissociation (in solution) | Positive (Endothermic) | Positive | Depends on pH and concentration | Represents the breaking of the N-H⁺ bond and dissociation of ions. |
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of 1 Cyclopropylhexan 1 Amine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-Cyclopropylhexan-1-amine (B15305268) hydrochloride, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular constitution.
In a typical analysis, the compound would be dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The protonated amine group (-NH₃⁺) would undergo exchange with D₂O, leading to the disappearance of its signal, a useful diagnostic feature. In DMSO-d₆, the amine protons would be observable, typically as a broad singlet.
The expected chemical shifts in the ¹H and ¹³C NMR spectra are predicted based on the electronic environment of each nucleus. The proton alpha to the ammonium (B1175870) group (CH -NH₃⁺) is expected to be deshielded and appear downfield. The protons of the cyclopropyl (B3062369) group are characteristically found in the upfield region of the spectrum (typically 0-1 ppm) due to the ring current effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopropylhexan-1-amine
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH -NH₃⁺ (C1) | ~3.2 | ~60 |
| CH -cyclopropyl (C1') | ~1.0 | ~15 |
| CH₂ -cyclopropyl (C2', C3') | ~0.4 - 0.8 | ~5 |
| α-CH₂ (C2) | ~1.7 | ~35 |
| β-CH₂ (C3) | ~1.3 | ~28 |
| γ-CH₂ (C4) | ~1.3 | ~26 |
| δ-CH₂ (C5) | ~1.3 | ~22 |
| CH₃ (C6) | ~0.9 | ~14 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
While 1D NMR provides initial data, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assembling the complete molecular structure by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations for 1-Cyclopropylhexan-1-amine would include the methine proton (H1) coupling with the adjacent methylene (B1212753) protons of the hexyl chain (H2) and the methine proton of the cyclopropyl ring (H1').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct map of all C-H bonds, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting molecular fragments. For instance, a key HMBC correlation would be observed from the methine proton (H1) to the carbons of the cyclopropyl ring (C1', C2', C3'), unequivocally linking the cyclopropyl and hexyl-amine moieties.
Table 2: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | H1 ↔ H2, H1 ↔ H1' | - | Connectivity between methine center, hexyl chain, and cyclopropyl ring. |
| HSQC | All protons | Their directly attached carbons | Direct C-H bond framework. |
| HMBC | H1 | C1', C2', C3', C3 | Linkage of the amine-bearing carbon to both the cyclopropyl ring and the hexyl chain. |
| HMBC | H6 (CH₃) | C4, C5 | Position of the terminal methyl group. |
1-Cyclopropylhexan-1-amine is a flexible molecule with several rotatable single bonds, leading to the existence of multiple conformations in solution. The rotation around the C1-N bond and the C1-C1' bond are of particular interest. Studies on related N-cyclopropyl compounds have shown that distinct conformational preferences can arise. nih.govnih.gov
Dynamic NMR, primarily through variable-temperature (VT) experiments, can probe these conformational exchange processes. At low temperatures, the rotation around a bond may become slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.
By analyzing the line shapes at different temperatures, the energy barrier (activation energy, ΔG‡) for the rotational process can be calculated. This provides valuable insight into the molecule's conformational flexibility and the relative stability of its different spatial arrangements.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For 1-Cyclopropylhexan-1-amine hydrochloride, these techniques are particularly useful for confirming the presence of key functional groups and analyzing the strong intermolecular forces inherent in the salt structure.
The most prominent feature in the IR spectrum of a primary amine salt is the absorption due to the ammonium group (-NH₃⁺). researchgate.netspectroscopyonline.com This group is involved in strong N-H⁺···Cl⁻ hydrogen bonding, which dominates the spectrum. cdnsciencepub.com
Key expected vibrational modes include:
N-H⁺ Stretching: A very broad and intense series of absorption bands, typically located between 2800 and 3200 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the solid state. researchgate.net
C-H Stretching: Absorptions for the aliphatic hexyl chain and the cyclopropyl group appear between 2850 and 3000 cm⁻¹. These often appear as sharper peaks superimposed on the broad N-H⁺ stretch. spectroscopyonline.com
N-H⁺ Bending: Asymmetric and symmetric deformation modes of the -NH₃⁺ group are expected in the 1620-1500 cm⁻¹ region. cdnsciencepub.comresearchgate.net
C-N Stretching: This vibration is typically found in the 1250-1000 cm⁻¹ range.
Raman spectroscopy provides complementary information. While N-H vibrations are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl and cyclopropyl groups typically give rise to strong, sharp signals, making it an excellent tool for fingerprinting the carbon framework.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| N-H⁺ Stretch | 3200 - 2800 (very broad, strong) | Weak | Characteristic of hydrogen-bonded ammonium salt. researchgate.net |
| C-H Stretch (Alkyl/Cyclopropyl) | 3000 - 2850 (medium-sharp) | Strong | Appears on top of the broad N-H⁺ band in IR. |
| N-H⁺ Asymmetric Bend | ~1600 (medium) | Weak | Confirms the primary amine salt structure. cdnsciencepub.com |
| N-H⁺ Symmetric Bend | ~1520 (medium) | Weak | Confirms the primary amine salt structure. cdnsciencepub.com |
| C-C Skeletal Vibrations | 1200 - 800 (fingerprint region) | Strong | Provides a detailed fingerprint of the carbon skeleton. |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). When analyzing the hydrochloride salt, the free amine is typically observed in the gas phase. Using a soft ionization technique like electrospray ionization (ESI), the molecule is observed as the protonated species, [M+H]⁺.
The elemental composition of the free amine (1-Cyclopropylhexan-1-amine) is C₉H₁₉N. HRMS would measure the exact mass of the [C₉H₂₀N]⁺ ion, allowing for the unambiguous confirmation of this formula, distinguishing it from any other combination of atoms with the same nominal mass.
Formula: C₉H₁₉N
Nominal Mass of Free Amine: 141 Da
Theoretical Exact Mass of [M+H]⁺ (C₉H₂₀N⁺): 142.1596 Da
An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides high confidence in the elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). This provides detailed structural information.
The primary fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a bond adjacent to the nitrogen atom. For the protonated 1-Cyclopropylhexan-1-amine, two alpha-cleavage pathways are possible:
Cleavage of the C1-C1' bond, leading to the loss of the cyclopropyl group.
Cleavage of the C1-C2 bond, leading to the loss of the pentyl side chain.
For certain analyses, particularly in complex matrices or for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is employed. Derivatization can increase the volatility and thermal stability of the analyte and can produce more predictable and structurally informative fragmentation patterns. A common method for amines is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. researchgate.net
MS/MS analysis of the derivatized amine would show characteristic fragments related to the TMS group (e.g., a prominent ion at m/z 73 for [Si(CH₃)₃]⁺) in addition to fragments from the original molecule, providing an additional layer of structural confirmation. nih.gov
Table 4: Predicted MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Derivatization | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 142.16 | None ([M+H]⁺) | 100.11 | C₃H₆ | Alpha-cleavage (loss of cyclopropene) |
| 142.16 | None ([M+H]⁺) | 72.08 | C₅H₁₀ | Alpha-cleavage (loss of pentene) |
| 286.27 | Di-TMS ([M+H]⁺) | 214.18 | C₃H₅(TMS) | Cleavage involving silylated amine and cyclopropyl group |
| 286.27 | Di-TMS ([M+H]⁺) | 73.05 | - | Trimethylsilyl cation [Si(CH₃)₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Hydrogen Bonding Networks
The analysis of these networks involves identifying the geometric parameters of the hydrogen bonds, such as the donor-acceptor distance and the angle. These parameters, in conjunction with the analysis of other intermolecular interactions like van der Waals forces, would reveal how the molecules arrange themselves to achieve a thermodynamically stable crystal lattice. A hypothetical data table for such an analysis might include the following parameters, which are standard in crystallographic reports:
Table 1: Hypothetical Hydrogen Bond Geometry for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| N | H1 | Cl | [value] | [value] | [value] | [value] |
| N | H2 | Cl | [value] | [value] | [value] | [value] |
Note: The values in this table are placeholders and would be determined experimentally.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical industry, as the specific crystalline form of a drug can impact its efficacy and shelf-life. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using X-ray diffraction to determine if different crystal structures are obtained.
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. A co-crystal consists of two or more different molecules in the same crystal lattice, held together by non-covalent interactions, primarily hydrogen bonding. In the context of this compound, co-crystallization studies could be performed with various "co-formers" – molecules that are capable of forming strong hydrogen bonds with the amine or chloride ions. The goal of such studies would be to create new solid forms with, for example, enhanced solubility or stability. The resulting co-crystals would be analyzed by X-ray crystallography to determine their crystal structure and understand the hydrogen bonding patterns that lead to their formation.
A hypothetical data table summarizing the crystallographic data for a polymorph or a co-crystal of this compound would typically include the following information:
Table 2: Hypothetical Crystallographic Data for a Polymorph or Co-crystal of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | [e.g., C9H20ClN] |
| Formula Weight | [value] |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [value] |
| b (Å) | [value] |
| c (Å) | [value] |
| α (°) | 90 |
| β (°) | [value] |
| γ (°) | 90 |
| Volume (ų) | [value] |
| Z | [value] |
Note: The values in this table are placeholders and would be determined from single-crystal X-ray diffraction experiments.
While specific experimental data for this compound is not available, the principles outlined above form the basis of how its solid-state structure would be elucidated and understood through advanced spectroscopic and diffraction studies.
Role of 1 Cyclopropylhexan 1 Amine Hydrochloride As a Versatile Synthetic Building Block
Incorporation into Novel Organic Frameworks and Architectures
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, synthesized from organic building blocks. The incorporation of amine functionalities is a common strategy in the design of COFs to create materials with tailored properties for applications such as gas storage, separation, and catalysis. mdpi.comrsc.org The primary amine group of 1-cyclopropylhexan-1-amine (B15305268) makes it a potential candidate for the synthesis of imine-linked or β-ketoenamine-linked COFs. mdpi.com
The general synthetic approach for imine-based COFs involves the condensation reaction between a multifunctional amine and a multifunctional aldehyde. In this context, 1-cyclopropylhexan-1-amine could be utilized as a monoamine building block or "strut" to control the dimensionality or to functionalize the pores of a COF. While the hydrochloride form would need to be neutralized to the free amine prior to reaction, the resulting amine would be available to react with aldehyde-functionalized monomers.
The presence of the cyclopropyl (B3062369) and hexyl groups would be expected to influence the resulting COF's properties. The bulky nature of these groups could impact the porosity and surface area of the material. Furthermore, the hydrophobic hexyl chain could be leveraged to create COFs with specific affinities for nonpolar guest molecules.
A hypothetical reaction for the incorporation of 1-cyclopropylhexan-1-amine into a COF is shown below:
| Reactant A | Reactant B | Resulting Linkage | Potential Application of COF |
| 1,3,5-Triformylbenzene | 1-Cyclopropylhexan-1-amine (free base) | Imine | Gas separation |
| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 1-Cyclopropylhexan-1-amine (free base) | β-Ketoenamine | Catalysis |
This table represents a hypothetical scenario as no specific literature for this reaction was found.
Precursor for Advanced Materials Science Applications
The reactivity of the primary amine in 1-cyclopropylhexan-1-amine hydrochloride opens avenues for its use as a precursor in materials science.
Cyclopropylamine (B47189) and its derivatives are recognized for their utility in the synthesis of specialty polymers. longdom.org The primary amine of 1-cyclopropylhexan-1-amine can participate in various polymerization reactions, such as polycondensation and addition polymerizations, to form polyamides, polyimines, and other polymer architectures.
For instance, reaction with dicarboxylic acids or their derivatives would yield polyamides. The properties of these polyamides would be influenced by the cyclopropyl and hexyl side chains, potentially leading to materials with unique thermal or mechanical properties. The incorporation of the cyclopropyl group can impart rigidity to the polymer backbone, while the hexyl group could enhance solubility in organic solvents.
Amine-containing molecules are widely used as ligands in transition metal catalysis. mdpi.com The nitrogen atom of the primary amine in 1-cyclopropylhexan-1-amine possesses a lone pair of electrons that can coordinate to a metal center. The steric and electronic properties of the ligand can significantly influence the activity and selectivity of the catalyst.
The cyclopropyl group adjacent to the amine can provide a unique steric environment around the metal center. This could be advantageous in stereoselective catalysis. The hexyl chain could enhance the solubility of the resulting metal complex in nonpolar reaction media. For example, a copper(I) complex with an amine ligand can be an efficient catalyst for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). mdpi.com
| Metal Center | Potential Catalytic Application |
| Copper (I) | Oxidative coupling reactions |
| Palladium (II) | Cross-coupling reactions |
| Rhodium (I) | Asymmetric hydrogenation |
This table provides potential applications based on the known catalytic activity of amine ligands.
Stereochemical Control in Derivatization for Non-Chiral Applications
While 1-cyclopropylhexan-1-amine is a chiral molecule (if the carbon bearing the amine and cyclopropyl group is a stereocenter), its derivatization can be controlled to produce specific diastereomers when reacted with other chiral molecules. Even in non-chiral applications, the stereochemistry of the starting material can influence the packing and bulk properties of the resulting materials.
The derivatization of the primary amine can be achieved through a variety of reactions, including acylation, alkylation, and reductive amination. The stereochemical outcome of these reactions can be influenced by the choice of reagents and reaction conditions. For example, the reaction with a chiral acyl chloride would lead to the formation of a diastereomeric mixture of amides, which could potentially be separated.
Development of Libraries of Novel Derivatives for Fundamental Chemical Exploration
The reactivity of the primary amine in this compound makes it an ideal scaffold for the development of chemical libraries. A library of derivatives can be generated by reacting the amine with a diverse set of reagents, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination).
These libraries can be used for fundamental chemical exploration, including the study of structure-activity relationships. The systematic variation of the substituent on the nitrogen atom allows for the fine-tuning of the molecule's properties, such as its polarity, lipophilicity, and hydrogen bonding capacity. This approach is valuable in the discovery of new molecules with interesting chemical or physical properties.
Advanced Analytical and Separation Methodologies for 1 Cyclopropylhexan 1 Amine Hydrochloride
Development of Derivatization Strategies for Enhanced Chromatographic Performance
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for chromatographic analysis. thermofisher.com For primary amines like 1-Cyclopropylhexan-1-amine (B15305268) hydrochloride, which may exhibit poor chromatographic behavior or lack a strong chromophore for UV detection, derivatization is essential. It can increase volatility for gas chromatography (GC) or introduce a fluorescent tag for sensitive detection in high-performance liquid chromatography (HPLC). iu.edunih.gov
Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com
Pre-column derivatization is the more common approach, offering greater flexibility in reaction conditions (temperature, time) to ensure the reaction goes to completion. helsinki.fi This often results in higher sensitivity. actascientific.com For 1-Cyclopropylhexan-1-amine hydrochloride, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently employed. thermofisher.com The reaction with OPA, in the presence of a thiol like 3-mercaptopropionic acid, rapidly forms highly fluorescent isoindole derivatives, which are ideal for fluorescence detection (FLD). goums.ac.ir Optimization involves adjusting the pH (typically alkaline, pH 9-11.5), reagent concentration, and reaction time to maximize derivative yield and stability. nih.govmdpi.com
Post-column derivatization involves mixing the column eluent with the derivatizing reagent in a reaction coil before it reaches the detector. actascientific.com This technique's primary advantage is that it avoids the formation of multiple derivative products from a single analyte and is not affected by reagent-related artifacts during separation. actascientific.com However, the reaction must be rapid and occur at or near ambient temperature. pickeringlabs.com Reagents like ninhydrin (B49086) or OPA are suitable for post-column reactions with primary amines. actascientific.com The optimization focuses on the reactor design, flow rates of the eluent and reagent, and temperature to ensure efficient mixing and reaction without excessive peak broadening.
| Parameter | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Timing | Reaction occurs before injection into the column. | Reaction occurs after separation but before detection. |
| Advantages | - Higher sensitivity and detection limits.
| - No interference from reagent artifacts during separation.
|
| Disadvantages | - Potential for multiple derivative products.
| - Requires rapid and complete reactions at ambient temperature.
|
| Common Reagents | OPA, FMOC-Cl, Dansyl chloride, Dabsyl chloride | Ninhydrin, OPA, Fluorescamine |
Research continues to yield novel reagents that offer improved stability, selectivity, and sensitivity for the analysis of primary amines.
Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a nucleophile (e.g., cyanide) to form highly fluorescent and stable 1-cyano-2-substituted-benz[f]isoindole (CBI) derivatives. google.comnih.gov These derivatives often exhibit greater stability than their OPA counterparts, which is advantageous for automated analyses. google.com
Trifluoroacetic Anhydride (B1165640) (TFAA): Primarily used for GC analysis, TFAA is an acylating agent that reacts with the primary amine of this compound. iu.edu This process replaces the active hydrogen with a trifluoroacetyl group, which improves the compound's thermal stability and volatility, leading to better peak shape and separation in GC. iu.edu
Silylating Reagents (e.g., BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common reagent for GC derivatization. It replaces the labile hydrogen on the amine group with a more stable trimethylsilyl (B98337) (TMS) group, reducing polarity and enhancing volatility for improved gas-phase analysis. iu.edu
Fluorescent Reagents for HPLC-FLD/MS: For enhanced sensitivity in HPLC, novel reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed. These reagents react with primary aromatic amines to form stable derivatives with strong fluorescence, allowing for extremely low detection limits (in the nmol/L range). nih.gov While developed for aromatic amines, the principles can be adapted for aliphatic amines like this compound.
| Reagent | Abbreviation | Analytical Technique | Key Advantages |
|---|---|---|---|
| o-Phthalaldehyde | OPA | HPLC-FLD | Rapid reaction, forms highly fluorescent products. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-FLD | Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com |
| Naphthalene-2,3-dicarboxaldehyde | NDA | HPLC-FLD | Forms more stable and intensely fluorescent derivatives than OPA. google.comnih.gov |
| Trifluoroacetic Anhydride | TFAA | GC-MS, GC-FID | Increases volatility and thermal stability for GC analysis. iu.edu |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Silylation reduces polarity and improves chromatographic behavior in GC. iu.edu |
Chiral Separation Techniques for Enantiomeric Resolution
As this compound possesses a chiral center, separating its enantiomers is crucial for pharmaceutical development and quality control. Chiral chromatography is the most effective method for achieving this resolution.
Direct chiral separation using chiral stationary phases (CSPs) is the most prevalent HPLC-based approach. nih.gov The development of a robust method involves screening various CSPs and optimizing the mobile phase composition.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are highly effective for separating a wide range of chiral compounds, including amines. nih.govresearchgate.net The separation mechanism involves interactions like hydrogen bonding, dipole-dipole, and steric hindrance between the analyte enantiomers and the chiral selector. Crown ether-based CSPs are particularly well-suited for the enantioseparation of primary amine compounds through host-guest complexation. nih.gov
Mobile Phase Optimization: The mobile phase composition significantly impacts enantioselectivity. In normal-phase chromatography, typical mobile phases consist of a nonpolar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net Small amounts of an amine additive (e.g., triethylamine) are often included to reduce peak tailing by masking active sites on the silica (B1680970) support. researchgate.netchromatographyonline.com In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are used. mdpi.com Method development involves systematically varying the type and concentration of the organic modifier and additive to achieve optimal resolution.
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Lux Cellulose-1) or Crown ether-based (e.g., Crownpak CR) | Provides the chiral environment for enantiomeric recognition. nih.gov |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the analytes from the column. The ratio is adjusted to optimize retention and resolution. |
| Mobile Phase Additive | Triethylamine (TEA) or Diethylamine (DEA) (e.g., 0.1%) | Improves peak shape by minimizing interactions with residual silanol (B1196071) groups. chromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the analysis time and can affect column efficiency. |
| Temperature | 25 - 40 °C | Affects retention times and can influence enantioselectivity. mdpi.com |
| Detection | UV (e.g., 220 nm) or after derivatization with FLD | Quantifies the separated enantiomers. |
GC offers high-resolution separation and is another powerful tool for enantiomeric analysis, particularly when coupled with mass spectrometry (GC-MS). uni-muenchen.de
Achiral Derivatization: Before GC analysis, this compound is typically derivatized (e.g., via acylation with TFAA) to increase its volatility and prevent unwanted interactions with the stationary phase. gcms.cz
Chiral Stationary Phases: The most common CSPs for GC are based on modified cyclodextrins coated onto a polysiloxane backbone. gcms.czresearchgate.net These cyclodextrin (B1172386) derivatives, such as permethylated beta-cyclodextrin, create a chiral cavity into which one enantiomer fits better than the other, leading to different retention times and thus separation. gcms.czwiley.com The choice of the specific cyclodextrin derivative and the stationary phase polarity is critical for achieving separation. wiley.com Optimization involves adjusting the temperature program, as enantioselectivity is often temperature-dependent, with lower temperatures generally providing better resolution. wiley.com
Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It requires minimal sample and solvent, making it a green analytical alternative. CE is highly effective for both purity analysis and the chiral separation of compounds like this compound. mdpi.com
For chiral separations, a chiral selector is added to the background electrolyte (BGE). springernature.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. mdpi.comnih.gov
Method Development: The separation is optimized by screening different types and concentrations of CDs. Neutral CDs (like hydroxypropyl-β-CD) or charged CDs (like sulfated-β-CD) can be used. nih.govnih.gov The interaction between the enantiomers and the CD cavity leads to different effective mobilities and separation.
Parameter Optimization: Key parameters for optimization include the pH of the BGE, which affects the charge of the analyte and the electroosmotic flow (EOF). nih.gov The concentration of the chiral selector is also critical; increasing the CD concentration generally improves resolution up to a certain point. nih.gov Other factors like applied voltage and capillary temperature are also adjusted to fine-tune the separation. nih.gov CE methods can be validated to quantify enantiomeric impurities at very low levels (e.g., 0.1% or less), making them ideal for purity assessment. mdpi.comnih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Provides the channel for electrophoretic separation. |
| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 50-100 mM) | Maintains a stable pH and conducts current. mdpi.com |
| BGE pH | 2.5 - 9.0 | Controls the ionization state of the amine and silanol groups on the capillary wall, affecting mobility and EOF. nih.gov |
| Chiral Selector | Sulfated-β-cyclodextrin, Hydroxypropyl-γ-CD, etc. | Forms transient diastereomeric complexes with the enantiomers, enabling separation. mdpi.com |
| Voltage | 15 - 30 kV | The driving force for separation; higher voltage leads to faster analysis. |
| Temperature | 25 °C | Affects buffer viscosity and interaction kinetics, influencing migration times and resolution. |
| Detection | UV (e.g., 214 nm) | Monitors the analytes as they pass the detector window. |
Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques offer a powerful synergy between the separation capabilities of chromatography and the detection prowess of mass spectrometry. This combination allows for the effective separation of the target analyte from complex sample matrices, followed by its unambiguous identification and precise quantification based on its mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of non-volatile or thermally labile compounds like this compound. The compound is first separated using high-performance liquid chromatography (HPLC), after which it is ionized and analyzed by a tandem mass spectrometer.
Chromatographic Separation: The separation of basic amines can be challenging due to their tendency to exhibit poor peak shape on traditional silica-based columns. waters.com Method development often focuses on optimizing the mobile phase composition and pH to ensure good chromatographic performance. waters.com Reversed-phase chromatography using a C18 column is a common starting point. nih.govnih.govtsu.edu The use of columns stable at a wider pH range, such as the Waters XTerra® MS C18, allows for the use of higher pH mobile phases, which can improve the retention and peak shape of basic compounds by keeping them in their neutral form. waters.comnih.gov
Ionization and Detection: Electrospray ionization (ESI) in positive ion mode is typically employed for amines, as they readily accept a proton to form a positively charged molecular ion [M+H]+. waters.comresearchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by isolating the protonated molecular ion (precursor ion), subjecting it to collision-induced dissociation (CID), and detecting the resulting characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification with minimal interference from the sample matrix. nih.govtsu.edu
Below is a table outlining a potential LC-MS/MS method for the analysis of 1-Cyclopropylhexan-1-amine.
Table 1: Illustrative LC-MS/MS Parameters for 1-Cyclopropylhexan-1-amine Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., Waters XTerra® MS C18, 2.1 x 50 mm, 3.5 µm) tsu.edu |
| Mobile Phase A | 0.1% Formic Acid in Water tsu.edu |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile tsu.edu |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min waters.com |
| Column Temperature | 40 °C nih.gov |
| Injection Volume | 2 - 10 µL nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]+) | m/z 142.2 |
| Product Ions | Hypothetical fragments: e.g., m/z 125.2 (loss of NH3), m/z 100.1 (loss of cyclopropyl (B3062369) group) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like 1-Cyclopropylhexan-1-amine, analysis can be complicated by the high polarity and reactivity of the amine group, which can lead to poor peak shapes and adsorption onto the GC column. labrulez.com These challenges are typically overcome through chemical derivatization.
Sample Preparation and Derivatization: Derivatization is a crucial step in the GC-MS analysis of primary amines. gdut.edu.cn This process involves reacting the amine with a reagent to form a less polar, more volatile, and more thermally stable derivative. This not only improves chromatographic behavior but can also yield characteristic mass spectra that aid in identification. acs.org Common derivatizing reagents for primary amines include pentafluorobenzaldehyde (B1199891) (PFB), which forms a stable imine derivative, or benzenesulfonyl chloride. gdut.edu.cnacs.org Direct analysis without derivatization is possible but requires highly deactivated columns, often treated with a base like potassium hydroxide (B78521) (KOH), to minimize peak tailing. labrulez.com
Chromatographic Separation and Detection: The derivatized analyte is separated on a capillary GC column, typically a low-polarity phase like a DB-5MS (5% phenyl-methylpolysiloxane). researchgate.net Helium is the most common carrier gas. researchgate.netnih.gov Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for the compound, allowing for definitive identification.
Below is a table outlining a potential GC-MS method for the analysis of 1-Cyclopropylhexan-1-amine, assuming prior derivatization.
Table 2: Illustrative GC-MS Parameters for Derivatized 1-Cyclopropylhexan-1-amine Analysis
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Derivatization Reagent | Pentafluorobenzaldehyde (PFB) acs.org |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar researchgate.net |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) gdut.edu.cn |
| Injection Mode | Splitless gdut.edu.cn |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min gdut.edu.cn |
| Transfer Line Temp | 280 °C researchgate.net |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp | 230 - 250 °C researchgate.net |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Emerging Research Frontiers and Future Perspectives for 1 Cyclopropylhexan 1 Amine Hydrochloride
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex amines is increasingly moving from traditional batch processes to more efficient and scalable continuous flow methodologies. The integration of 1-Cyclopropylhexan-1-amine (B15305268) hydrochloride synthesis into such platforms represents a significant research frontier. Continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and higher yields. rsc.org
For the synthesis of aliphatic amines, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and minimizing byproduct formation. acs.org A potential continuous flow synthesis of 1-Cyclopropylhexan-1-amine could involve a multi-step sequence, beginning with the formation of a cyclopropyl (B3062369) ketone, followed by reductive amination. Each of these steps can be optimized within a dedicated module of a flow reactor. For instance, the reductive amination of a suitable ketone precursor with an ammonia (B1221849) source could be achieved using a packed-bed reactor containing a heterogeneous catalyst. nih.gov This approach allows for the efficient in-situ generation of reactive intermediates and their immediate consumption in the subsequent step, a key advantage of flow systems. nih.gov
Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the exploration of the chemical space around 1-Cyclopropylhexan-1-amine. These platforms can systematically vary reaction conditions and starting materials to rapidly identify optimal synthesis routes and generate libraries of related compounds for screening in various applications.
Table 1: Potential Advantages of Continuous Flow Synthesis for 1-Cyclopropylhexan-1-amine Hydrochloride
| Feature | Benefit in Flow Synthesis |
| Enhanced Heat Transfer | Improved management of exothermic amination reactions, preventing thermal runaways and byproduct formation. |
| Precise Control | Accurate manipulation of residence time, temperature, and stoichiometry, leading to higher selectivity and yield. |
| Increased Safety | Handling of potentially hazardous reagents in small, enclosed volumes minimizes risks. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by extending operational time. |
| Automation | Integration with automated platforms for high-throughput screening of reaction conditions and analogue synthesis. |
Potential in Sustainable Chemical Transformations and Biomass Valorization
The principles of green chemistry are driving the search for sustainable routes to valuable chemicals from renewable feedstocks. Amines are pivotal in the valorization of biomass, a process of converting biomass into more useful and valuable substances. acs.org 1-Cyclopropylhexan-1-amine, as a functionalized amine, could play a significant role in this area.
One potential application is in the deconstruction of lignocellulosic biomass. Alkanolamines have been shown to be effective dual functional solvents for breaking down biomass into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). rsc.org The amine functionality is crucial for lignin removal. rsc.org The structural features of 1-Cyclopropylhexan-1-amine, with its combination of a hydrophilic amine group and a hydrophobic alkyl chain, could offer unique solvation properties for the selective fractionation of biomass.
Furthermore, the catalytic amination of biomass-derived oxygenates, such as aldehydes and ketones, is a promising route to renewable amines. nih.gov Research has demonstrated the conversion of biomass-derived platform molecules into primary amines using various catalytic systems. nih.gov In this context, 1-Cyclopropylhexan-1-amine could potentially be synthesized from biomass-derived precursors, contributing to a more sustainable chemical industry. The cyclopropyl group could also impart interesting properties to the resulting bio-based polymers or fine chemicals.
Table 2: Potential Roles of 1-Cyclopropylhexan-1-amine in Biomass Valorization
| Application Area | Potential Function of 1-Cyclopropylhexan-1-amine |
| Biomass Pretreatment | As a dual-functional solvent for the selective fractionation of lignocellulose, leveraging its amphiphilic character. |
| Catalytic Upgrading | As a reactant in the amination of biomass-derived platform molecules to produce value-added, nitrogen-containing chemicals. |
| Bio-based Monomers | The amine functionality allows for its potential use as a monomer in the synthesis of novel bio-based polyamides or other polymers. |
Exploration of Non-Covalent Interactions in Supramolecular and Host-Guest Chemistry
Supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, offers a fertile ground for exploring the properties of this compound. taylorandfrancis.com As a protonated amine, this molecule is a cation and can participate in a variety of non-covalent interactions, making it an interesting guest molecule in host-guest chemistry.
The primary non-covalent interactions involving the 1-Cyclopropylhexan-1-ammonium cation would be hydrogen bonding and ion-dipole interactions. The ammonium (B1175870) group can act as a hydrogen bond donor, interacting with suitable acceptor atoms like oxygen or nitrogen present in a host molecule. researchgate.net The positive charge on the nitrogen atom also facilitates strong ion-dipole interactions with polar hosts.
Potential host molecules for this compound include crown ethers, cyclodextrins, and calixarenes. The size and shape of the host's cavity would be a critical factor in determining the stability of the resulting host-guest complex. The hexyl chain of the guest molecule could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), while the ammonium group could interact with the hydrophilic rim. The unique steric and electronic properties of the cyclopropyl group could also influence the binding geometry and selectivity. acs.org
The study of these supramolecular assemblies could lead to the development of novel materials with applications in areas such as controlled release systems, molecular recognition, and catalysis.
Table 3: Potential Non-Covalent Interactions and Host Systems for this compound
| Type of Interaction | Description | Potential Host Molecules |
| Hydrogen Bonding | The N-H bonds of the ammonium group act as donors to acceptor atoms in the host. researchgate.net | Crown ethers, Calixarenes |
| Ion-Dipole | Electrostatic attraction between the positive charge of the ammonium ion and polar groups of the host. | Crown ethers, Cucurbiturils |
| Hydrophobic Interactions | Encapsulation of the hexyl and cyclopropyl groups within a nonpolar cavity of the host. | Cyclodextrins, Calixarenes |
Challenges and Opportunities in Comprehensive Characterization and Utilization in Academia
While the potential of this compound is significant, there are challenges and opportunities associated with its comprehensive characterization and academic utilization. A primary challenge lies in its synthesis, particularly in achieving high stereoselectivity if chiral versions of the compound are desired. The development of efficient and scalable synthetic routes is crucial for making this compound readily available for research. nih.gov
The characterization of amine hydrochlorides requires a combination of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation. spectroscopyonline.com For the hydrochloride salt, specific attention must be paid to the characteristic N-H stretching frequencies in the IR spectrum. spectroscopyonline.com Gas chromatography can be employed for quantitative analysis, often after regeneration of the free amine from its salt form. oup.com
The opportunities for academic research are vast. This compound can serve as a versatile building block in medicinal chemistry and materials science. The cyclopropylamine (B47189) moiety is a recognized structural motif in a number of biologically active compounds. longdom.org The unique combination of a strained ring, a flexible alkyl chain, and a reactive amine group makes it an attractive starting material for the synthesis of novel molecular architectures with potentially interesting biological or material properties. Further academic exploration into its reactivity, particularly the ring-opening reactions of the cyclopropyl group under various conditions, could unveil new synthetic methodologies. liverpool.ac.uk
Table 4: Summary of Challenges and Opportunities
| Aspect | Challenges | Opportunities |
| Synthesis | Development of efficient, scalable, and potentially stereoselective synthetic routes. | Exploration of novel catalytic methods and flow chemistry approaches for improved synthesis. rsc.org |
| Characterization | Accurate determination of purity and comprehensive structural analysis, including stereochemistry. | Application of advanced analytical techniques to study its solid-state properties and solution behavior. |
| Academic Utilization | Limited commercial availability and established research applications. | Use as a versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. longdom.org |
| Reactivity Studies | Understanding the influence of the hexyl group on the reactivity of the cyclopropylamine moiety. | Investigation of unique reaction pathways, such as selective ring-opening or functionalization. liverpool.ac.uk |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 1-Cyclopropylhexan-1-amine hydrochloride, and how can purity be optimized?
- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine with alkyl halides (e.g., hexyl bromide), followed by treatment with HCl to form the hydrochloride salt. Reaction conditions (temperature, solvent polarity, stoichiometry) must be tightly controlled to minimize byproducts like over-alkylated amines .
- Purity Optimization : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : NMR (DO, 400 MHz) identifies cyclopropyl protons (δ 0.5–1.2 ppm) and hexyl chain signals (δ 1.3–1.6 ppm). NMR confirms quaternary cyclopropyl carbons .
- Mass Spectrometry : ESI-MS in positive mode detects the [M+H] ion (m/z ~162.1 for free base) and HCl adducts .
- Purity Assessment : Combustion analysis for C, H, N content (±0.3% theoretical) and ion chromatography for chloride content .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Screening Workflow :
Receptor Binding Assays : Use radioligand displacement (e.g., -labeled ligands for amine receptors) to measure IC values.
Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays with kynuramine as substrate .
Cellular Uptake : Assess transport via SERT/DAT/NET using HEK293 cells expressing fluorescent-tagged transporters .
Advanced Research Questions
Q. What retrosynthetic strategies and computational tools are recommended for designing novel derivatives of this compound?
- Retrosynthesis : Fragment the molecule into cyclopropylamine and hexyl chloride precursors. Prioritize disconnections preserving the cyclopropyl ring’s stability.
- Computational Tools :
- AI-Driven Platforms : Use template-based models (e.g., Pistachio, Reaxys) to predict feasible reactions (e.g., reductive amination for side-chain modification) .
- DFT Calculations : Optimize transition states for cyclopropane ring-opening reactions to avoid undesired rearrangements .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Case Study : If conflicting MAO-B inhibition results arise (e.g., IC 10 μM vs. 50 μM):
Assay Validation : Cross-validate using orthogonal methods (e.g., amplex red vs. radiometric assays).
Compound Integrity : Verify batch purity via LC-MS and exclude degradation products (e.g., cyclopropane ring-opened byproducts) .
Cell Line Variability : Test across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out model-specific effects .
Q. What experimental designs are optimal for studying the impact of chirality on this compound’s pharmacological profile?
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol with 0.1% diethylamine) to isolate (R)- and (S)-enantiomers .
- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., σ-1 receptors) and ADMET models (e.g., PAMPA for blood-brain barrier permeability) .
Q. Which advanced techniques are suitable for probing the stability of this compound under physiological conditions?
- Forced Degradation Studies :
- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; monitor cyclopropane ring stability via NMR .
- Oxidative Stress : Expose to 0.1% HO; track amine oxidation using LC-MS/MS .
Q. How can researchers investigate the compound’s interactions with enzymes like cytochrome P450 isoforms?
- Methodology :
CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) in human liver microsomes .
Metabolite Identification : Incubate with recombinant CYP isoforms (e.g., 2D6), then analyze metabolites via HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
